4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
4-[(3,4-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate molecular arrangement makes it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of 3,4-dichloroaniline as a precursor. The compound is then subjected to a series of reactions, including carbonylation and sulfamation, to achieve the desired molecular structure. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in ensuring the efficiency and yield of the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced chemical reactors and automated systems are employed to maintain precise control over reaction parameters. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(3,4-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to achieve oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or amines under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each exhibiting distinct chemical and physical properties. These derivatives can be further utilized in different applications based on their characteristics.
Scientific Research Applications
Chemistry: In the field of chemistry, 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological molecules can provide insights into the mechanisms of biological processes.
Medicine: In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with specific molecular targets can lead to the development of new drugs or treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and durability.
Mechanism of Action
The mechanism by which 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, this compound shares similar structural features but lacks the carbonyl and sulfamate groups.
N,N-Dimethylsulfamate derivatives: Compounds containing the N,N-dimethylsulfamate group exhibit similar properties but differ in their aromatic and aniline components.
Uniqueness: this compound stands out due to its combination of dichloroaniline and N,N-dimethylsulfamate groups, which contribute to its unique chemical and physical properties
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-12-6-3-10(4-7-12)15(20)18-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEDYRXGDLSWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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